molecular formula C17H19NOS2 B2645322 (E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide CAS No. 1331598-67-4

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide

Cat. No.: B2645322
CAS No.: 1331598-67-4
M. Wt: 317.47
InChI Key: VNUBEUQVNCMPCL-BQYQJAHWSA-N
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Description

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a thiophene ring, which is a five-membered ring containing sulfur, attached to an acrylamide moiety. The presence of the thiophene ring imparts unique electronic properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide typically involves the following steps:

    Formation of the cyclopentyl intermediate: The initial step involves the synthesis of the cyclopentyl intermediate by reacting thiophene with cyclopentanone in the presence of a suitable catalyst.

    Acrylamide formation: The cyclopentyl intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide derivative.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide involves its interaction with specific molecular targets. The thiophene ring can interact with proteins or enzymes, potentially inhibiting their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)acrylamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    (E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.

Uniqueness

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[(1-thiophen-2-ylcyclopentyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c19-16(8-7-14-5-3-11-20-14)18-13-17(9-1-2-10-17)15-6-4-12-21-15/h3-8,11-12H,1-2,9-10,13H2,(H,18,19)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUBEUQVNCMPCL-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C=CC2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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